molecular formula C11H13ClN2O3 B5223885 N-(butan-2-yl)-2-chloro-4-nitrobenzamide

N-(butan-2-yl)-2-chloro-4-nitrobenzamide

Cat. No.: B5223885
M. Wt: 256.68 g/mol
InChI Key: QGBPEURLBWFBIR-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-chloro-4-nitrobenzamide is a substituted benzamide derivative characterized by a benzene ring functionalized with a chlorine atom at position 2, a nitro group at position 4, and a butan-2-yl (sec-butyl) group attached via the amide nitrogen. The molecular formula is C₁₁H₁₂ClN₂O₃, with a molecular weight of 255.69 g/mol. This compound belongs to the nitrobenzamide class, known for applications in pharmaceuticals, agrochemicals, and materials science due to its electronic and steric properties.

Properties

IUPAC Name

N-butan-2-yl-2-chloro-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-3-7(2)13-11(15)9-5-4-8(14(16)17)6-10(9)12/h4-7H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBPEURLBWFBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-2-chloro-4-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

    Alkylation: The nitrated product is then subjected to alkylation with butan-2-yl bromide in the presence of a base such as potassium carbonate to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(butan-2-yl)-2-chloro-4-nitrobenzamide can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the butan-2-yl group, to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2-chloro-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Corresponding ketones or carboxylic acids.

Scientific Research Applications

Chemistry: N-(butan-2-yl)-2-chloro-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-chloro-4-nitrobenzamide is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of the nitro and chloro groups. These substituents can affect the compound’s binding affinity and reactivity, leading to various biological and chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions of substituents on the benzamide ring significantly alter physicochemical and biological properties. Below is a comparative analysis with key analogues:

N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide
  • Molecular Formula : C₁₃H₈ClN₃O₅
  • Molecular Weight : 321.67 g/mol
  • Key Differences: The nitro group is at position 5 on the aniline ring instead of position 3.
N-{4-[(butan-2-yl)sulfamoyl]phenyl}-2-chloro-4-nitrobenzamide (Y032-3370)
  • Molecular Formula : C₁₇H₁₈ClN₃O₅S
  • Molecular Weight : 411.86 g/mol
  • Key Differences : Incorporation of a sulfamoylphenyl group replaces the sec-butylamide. The sulfonamide moiety introduces hydrogen-bonding capacity, which may enhance solubility and target specificity compared to the simpler sec-butyl group .
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
  • Molecular Formula : C₂₁H₁₃ClN₄O₃S
  • Molecular Weight : 436.87 g/mol
  • This structural complexity is associated with fluorescence properties, as benzothiazoles are common fluorophores in spectroscopic studies .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(butan-2-yl)-2-chloro-4-nitrobenzamide C₁₁H₁₂ClN₂O₃ 255.69 2-Cl, 4-NO₂, sec-butylamide High lipophilicity, moderate reactivity
N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide C₁₃H₈ClN₃O₅ 321.67 2-Cl, 5-NO₂, nitrobenzamide Enhanced electron-withdrawing effects
Y032-3370 C₁₇H₁₈ClN₃O₅S 411.86 2-Cl, 4-NO₂, sulfamoylphenyl Improved solubility, H-bonding capacity
Benzothiazole derivative C₂₁H₁₃ClN₄O₃S 436.87 2-Cl, 4-NO₂, benzothiazole-phenyl Fluorescence, aromatic stacking

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